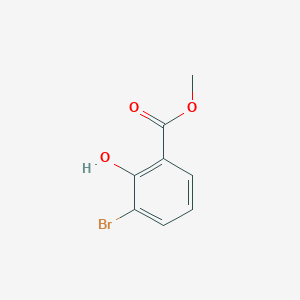
(5-苯基吡啶-2-基)甲醇
描述
“(5-Phenylpyridin-2-yl)methanol” is a chemical compound with the molecular formula C12H11NO and a molecular weight of 185.22 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .
Molecular Structure Analysis
The molecular structure of “(5-Phenylpyridin-2-yl)methanol” consists of a pyridine ring attached to a phenyl group at the 5-position and a methanol group at the 2-position .Chemical Reactions Analysis
While specific chemical reactions involving “(5-Phenylpyridin-2-yl)methanol” are not available, methanol synthesis from CO2 and H2 is a well-known reaction . The yield of methanol is most sensitive to temperature, pressure, CO2/CO, and H2/(CO + CO2) molar ratios .科学研究应用
1. 化学合成和反应
- 双苯甲醇及其动态行为:双[1,8-双(二甲氨基)萘-2-基]苯甲醇因其在溶液中的独特动态行为而受到研究,由于其氢螯合物的快速相互转化和温度驱动的重新螯合特性,表现出重要的化学性质 (Pozharskii 等,2010).
- 环戊烯酮的合成:呋喃-2-基(苯基)甲醇已被用于反式-4,5-二取代环戊烯酮衍生物的合成中,展示了其在有机合成中的潜力 (Reddy 等,2012).
2. 催化和材料科学
- 钌(II)配合物的催化活性:源自 2-苯基吡啶的正钌化合物的催化活性显著,在与过氧化物酶和葡萄糖氧化酶等酶的电子转移中具有潜在应用 (Ryabov 等,2001).
- OLEDs 的电子传输层:苯基吡啶侧链聚苯乙烯已被合成,并被发现可用作有机发光二极管 (OLED) 中的电子传输层,表明它们在材料科学和电子学领域的重要性 (Lorente 等,2017).
作用机制
Mode of Action
Without specific information on the biological targets of (5-Phenylpyridin-2-yl)methanol, it’s challenging to describe its mode of action. It’s worth noting that many compounds with similar structures, such as phenylpyridines, are known to interact with various enzymes and receptors . These interactions often result in changes to cellular processes, but the specifics would depend on the exact nature of the target and the compound’s chemical properties.
Biochemical Pathways
Related compounds, such as phenylpyridines, have been shown to influence various biochemical pathways . For instance, some phenylpyridines can affect the metabolism of other substances within the cell, potentially altering cellular function and response to stimuli.
Pharmacokinetics
Similar compounds are often well-absorbed and can be distributed throughout the body . The metabolism and excretion of these compounds can vary greatly depending on their specific chemical structure and the individual’s metabolic enzymes.
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular level . For example, some phenylpyridines have been found to induce cell death in certain types of cancer cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-Phenylpyridin-2-yl)methanol. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and how it interacts with its targets . Additionally, the compound’s action can be influenced by the individual’s physiological state, including their overall health, age, and genetic factors.
属性
IUPAC Name |
(5-phenylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-12-7-6-11(8-13-12)10-4-2-1-3-5-10/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPRSPHHBIRJOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20708632 | |
| Record name | (5-Phenylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20708632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenylpyridin-2-yl)methanol | |
CAS RN |
197847-89-5 | |
| Record name | (5-Phenylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20708632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B1422702.png)
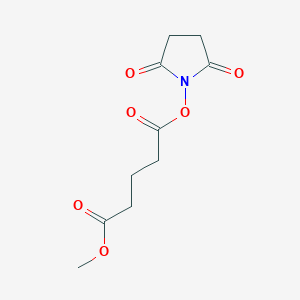
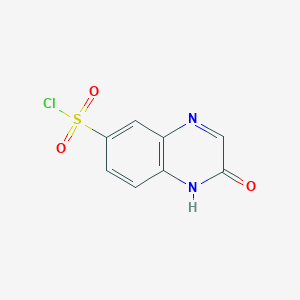
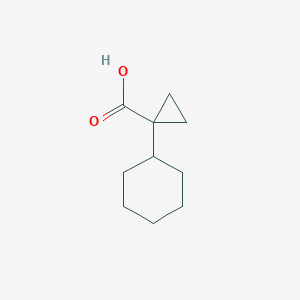
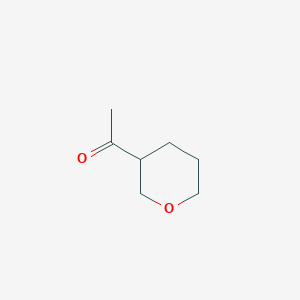
![Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1422709.png)
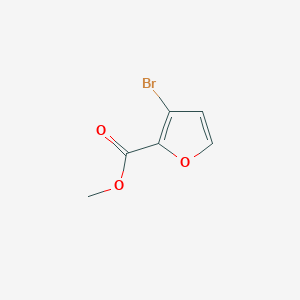
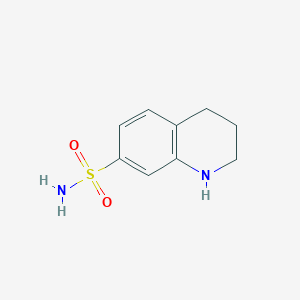
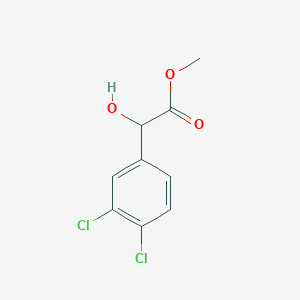



![3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid](/img/structure/B1422722.png)
